N-cyclopentyl-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(4-nitrophenoxy)acetamide is an organic compound with a molecular formula of C13H16N2O4 This compound is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, which is further substituted with a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.
Major Products
Reduction: N-cyclopentyl-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: Cyclopentylamine and 4-nitrophenoxyacetic acid.
Scientific Research Applications
N-cyclopentyl-2-(4-nitrophenoxy)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the phenoxyacetamide moiety may contribute to the compound’s ability to modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)acetamide
- N-cyclopentyl-2-(2-nitrophenoxy)acetamide
- N-cyclopentyl-2-(4-aminophenoxy)acetamide
Uniqueness
N-cyclopentyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a cyclopentyl group and a 4-nitrophenoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-10-3-1-2-4-10)9-19-12-7-5-11(6-8-12)15(17)18/h5-8,10H,1-4,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHOAKKKQGOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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